Ethyl 7,7-diiodoheptanoate
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Overview
Description
Ethyl 7,7-diiodoheptanoate is an organic compound with the molecular formula C9H16I2O2 It is an ester derived from heptanoic acid, where two iodine atoms are attached to the seventh carbon of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7,7-diiodoheptanoate typically involves the esterification of 7,7-diiodoheptanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
7,7-diiodoheptanoic acid+ethanolH2SO4ethyl 7,7-diiodoheptanoate+water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,7-diiodoheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 7-iodoheptanoate or ethyl heptanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation.
Major Products Formed
Substitution: Ethyl 7-chloroheptanoate, ethyl 7-bromoheptanoate.
Reduction: Ethyl 7-iodoheptanoate, ethyl heptanoate.
Oxidation: 7,7-diiodoheptanoic acid, heptanoic acid derivatives.
Scientific Research Applications
Ethyl 7,7-diiodoheptanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 7,7-diiodoheptanoate depends on its specific application. In chemical reactions, the iodine atoms serve as reactive sites for nucleophilic substitution or reduction. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 7-bromoheptanoate: Similar structure with a bromine atom instead of iodine.
Ethyl 7-chloroheptanoate: Similar structure with a chlorine atom instead of iodine.
Ethyl heptanoate: Lacks halogen atoms, simpler structure.
Uniqueness
Ethyl 7,7-diiodoheptanoate is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific research and industrial purposes.
Properties
CAS No. |
823180-27-4 |
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Molecular Formula |
C9H16I2O2 |
Molecular Weight |
410.03 g/mol |
IUPAC Name |
ethyl 7,7-diiodoheptanoate |
InChI |
InChI=1S/C9H16I2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h8H,2-7H2,1H3 |
InChI Key |
HXTMDXLDMADONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(I)I |
Origin of Product |
United States |
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